Eg5-I

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Mecanismo De Acción

Eg5-I ejerce sus efectos uniéndose a la proteína del huso de la kinesina, inhibiendo su actividad ATPasa. Esta inhibición evita la formación adecuada del huso bipolar, lo que lleva al arresto mitótico y la subsiguiente apoptosis de las células cancerosas. Los objetivos moleculares incluyen los sitios de unión alostérica en la proteína del huso de la kinesina, que son cruciales para su actividad motora .

Análisis Bioquímico

Biochemical Properties

Eg5-I plays a role in biochemical reactions by interacting with the mitotic kinesin Eg5 . Eg5 is a mitotic protein that plays an essential role in the formation of the bipolar spindles during the mitotic phase . Eg5 protein controls the segregation of the chromosomes in mitosis . The interaction between this compound and Eg5 is believed to be allosteric, meaning that the binding of this compound influences the activity of Eg5 .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are largely tied to its interaction with Eg5. By inhibiting Eg5, this compound can disrupt the formation of the mitotic spindle, thereby blocking mitosis . This can have a profound impact on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to Eg5 and subsequent inhibition of this protein’s activity . This binding is believed to be allosteric, meaning that it occurs at a site on the Eg5 protein that is distinct from the active site . This binding can influence the dynamics of nucleotide exchange within the active site of Eg5 .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, the inhibition of Eg5 by this compound can lead to a delay in the progression of mitosis

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. While specific dosage effects of this compound are not currently available, it is known that inhibitors of Eg5, such as this compound, can have potent effects on tumor angiogenesis in experimental tumor models .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely influenced by its binding to Eg5. This compound has been shown to promote the transport of certain proteins from the trans-Golgi network to the cell surface .

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by its binding to Eg5. Given that Eg5 is known to play a role in the formation of the mitotic spindle, it is likely that this compound is also localized to this subcellular structure

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Eg5-I involucra varios pasos, comenzando con la preparación del andamiaje central, seguido de la funcionalización para introducir sustituyentes específicos que mejoran su actividad inhibitoria. La ruta sintética típicamente involucra:

Formación del andamiaje central: Este paso involucra la construcción de un núcleo heterocíclico, a menudo mediante reacciones de ciclación.

Funcionalización: Introducción de varios grupos funcionales al andamiaje central para mejorar la afinidad de unión y la selectividad. Esto puede involucrar reacciones como alquilación, acilación y halogenación.

Métodos de producción industrial

La producción industrial de this compound requiere la optimización de la ruta sintética para garantizar la escalabilidad y la rentabilidad. Esto involucra:

Optimización del proceso: Refino de las condiciones de reacción, como la temperatura, la presión y la elección del solvente, para maximizar el rendimiento y minimizar los subproductos.

Automatización: Utilización de plataformas de síntesis automatizadas para aumentar el rendimiento y la consistencia.

Control de calidad: Implementación de medidas estrictas de control de calidad para garantizar la pureza y la potencia del producto final.

Análisis De Reacciones Químicas

Tipos de reacciones

Eg5-I experimenta varias reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse para formar óxidos correspondientes, lo que puede alterar su actividad biológica.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en this compound, lo que puede afectar su afinidad de unión.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio se utilizan a menudo.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir óxidos, mientras que las reacciones de sustitución pueden producir una variedad de derivados sustituidos .

Aplicaciones Científicas De Investigación

Eg5-I tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como un compuesto herramienta para estudiar los mecanismos de la mitosis y el papel de la proteína del huso de la kinesina en la división celular.

Biología: Se emplea en la investigación de biología celular y molecular para investigar los efectos de la inhibición mitótica en la progresión del ciclo celular y la apoptosis.

Medicina: Se explora como un posible agente terapéutico para el tratamiento del cáncer, particularmente en cánceres que exhiben altos niveles de expresión de la proteína del huso de la kinesina.

Industria: Se utiliza en el desarrollo de nuevos fármacos anticancerígenos y como un compuesto de referencia en el descubrimiento y desarrollo de fármacos

Comparación Con Compuestos Similares

Eg5-I se compara con otros inhibidores de la proteína del huso de la kinesina, como el monastrol y el ispinesib. Si bien todos estos compuestos se dirigen a la misma proteína, this compound tiene características estructurales únicas que mejoran su afinidad de unión y selectividad. Compuestos similares incluyen:

Monastrol: El primer inhibidor selectivo de la proteína del huso de la kinesina, conocido por su distintivo fenotipo de huso monoastral.

Ispinesib: Un potente inhibidor con alta selectividad para la proteína del huso de la kinesina, utilizado en ensayos clínicos para el tratamiento del cáncer

This compound destaca por sus propiedades farmacocinéticas mejoradas y sus efectos fuera del objetivo reducidos, lo que lo convierte en un candidato prometedor para su desarrollo posterior como agente anticancerígeno .

Propiedades

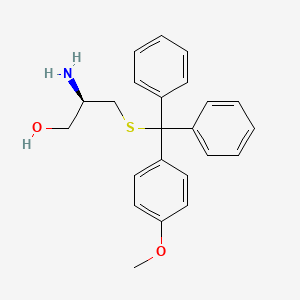

IUPAC Name |

(2R)-2-amino-3-[(4-methoxyphenyl)-diphenylmethyl]sulfanylpropan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO2S/c1-26-22-14-12-20(13-15-22)23(27-17-21(24)16-25,18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15,21,25H,16-17,24H2,1H3/t21-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKYHDWRETJHQFE-OAQYLSRUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does Monastrol interact with Eg5 and what are the downstream effects?

A1: Monastrol specifically inhibits the mitotic kinesin Eg5. [, ] This inhibition stems from Monastrol's ability to bind to the Eg5 motor domain, disrupting its interaction with microtubules. [, ] This binding interferes with Eg5's function in establishing the bipolar spindle during cell division by preventing the cross-linking and sliding apart of anti-parallel microtubules. [] Consequently, cells treated with Monastrol arrest in mitosis, exhibiting monopolar spindles and unseparated centrosomes. [] This prolonged mitotic arrest ultimately leads to apoptotic cell death, highlighting Monastrol's potential as an anti-cancer agent. []

Q2: Can you elaborate on the structural insights into Monastrol's interaction with Eg5 and how this information can guide the development of more potent inhibitors?

A2: Crystallographic studies of the Eg5 motor domain in complex with Monastrol and its analogs have been crucial in understanding the molecular basis of inhibition. [] These studies reveal that Monastrol binds to a specific pocket in the Eg5 motor domain, primarily through hydrophobic interactions. [] The crystal structures pinpoint key residues involved in inhibitor binding and highlight the importance of the three phenyl rings of Monastrol for its interaction with the hydrophobic pocket. []

- Revealing opportunities for optimization: The crystal structures highlight specific areas within the binding pocket that could accommodate modifications to enhance interactions, such as the addition of fluorine atoms observed to increase potency in Monastrol analogs. []

- Analyzing structure-activity relationships (SAR): By systematically modifying Monastrol's structure and evaluating the resulting changes in potency, researchers can establish structure-activity relationships. This information guides the development of more potent and selective Eg5 inhibitors with improved pharmacological profiles. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5,8-Triazatetracyclo[4.3.0.0~3,9~.0~4,7~]nonane](/img/structure/B571319.png)

![6'-[Ethyl(3-methylbutyl)amino]-2'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B571330.png)